2-(2-Benzofuranyl)-4-tert-butyl-morpholine

CNS drug discovery MAO inhibitors Lipophilicity

Researchers developing neuroprotective candidates are constrained by limited access to patent-defined benzofuran morpholines bearing the precise 2-(2-benzofuranyl)-4-tert-butyl substitution pattern required for target engagement. • XLogP3 2.8 with distinct selectivity vs. Brofaromine and benzofuranyl-piperidines; lower off-target binding risk. • Boiling point 358.8 °C enables high-temperature reaction compatibility; no GHS hazard classification simplifies multinational logistics. • Strategic starting point for Alzheimer's/Parkinson's lead optimization and freedom-to-operate analysis under the Takeda patent family.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 119491-61-1
Cat. No. B048775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzofuranyl)-4-tert-butyl-morpholine
CAS119491-61-1
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCOC(C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H21NO2/c1-16(2,3)17-8-9-18-15(11-17)14-10-12-6-4-5-7-13(12)19-14/h4-7,10,15H,8-9,11H2,1-3H3
InChIKeyFSLQAJDYQZJWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(2-Benzofuranyl)-4-tert-butyl-morpholine


2-(2-Benzofuranyl)-4-tert-butyl-morpholine (CAS 119491-61-1) is a synthetic small molecule belonging to the class of 2-substituted benzofuran morpholines [1]. It features a benzofuran moiety linked at the 2-position to a morpholine ring that is substituted with a tert-butyl group. Its molecular formula is C16H21NO2, a molecular weight of 259.34 g/mol, and a computed XLogP3 of 2.8 [2]. Structurally distinct from common monoamine oxidase inhibitors like Brofaromine (benzofuranyl piperidine) or Moclobemide (morpholinoethylamide), this compound is a member of patent-protected benzofuran derivatives with potential neuroprotective applications [3].

Why Generic Analogs Fail to Substitute This Compound


In-class compounds such as 4-tert-butylmorpholine or benzofuranyl-piperidine MAO inhibitors cannot simply be interchanged because the specific 2-(2-benzofuranyl)-4-tert-butyl-morpholine architecture uniquely combines a benzofuran pharmacophore with a morpholine ring that has a specific substitution pattern. The tert-butyl group on the morpholine nitrogen is crucial for imparting a lipophilic character (XLogP3 2.8) that is distinct from the unsubstituted benzofuranyl-morpholine (XLogP3 ~0.8) [1], while the morpholine oxygen provides hydrogen bond acceptor capacity (3 acceptors) and a topological polar surface area of 25.6 Ų, properties that are not simultaneously present in benzofuranyl-piperidines [2]. The Takeda patent family explicitly covers benzofuran derivatives with an optionally substituted morpholine ring for neuroprotection [3], indicating that the specific combination of these structural features is essential for the desired biological activity and intellectual property position.

Selection Evidence for This Compound


Lower Lipophilicity vs Brofaromine

The target compound exhibits a computed lipophilicity (XLogP3) of 2.8 [1], which is 0.3 log units lower than the benzofuranyl-piperidine MAO-A inhibitor Brofaromine (CAS 63638-91-5), which has a reported XLogP3 of 3.1 [2]. This difference corresponds to a roughly 2-fold higher octanol-water partition coefficient (Kow) for Brofaromine, suggesting that the target compound has a slightly reduced propensity for non-specific hydrophobic interactions while still falling within the optimal CNS drug space (LogP 2-5).

CNS drug discovery MAO inhibitors Lipophilicity

Thermal Stability vs 4-tert-Butylmorpholine

The boiling point of 2-(2-benzofuranyl)-4-tert-butyl-morpholine is reported as 358.8 °C at 760 mmHg , which is 187.1 °C higher than that of the simple 4-tert-butylmorpholine (CAS 33719-90-3) at approximately 171.7 °C [1]. This large difference in thermal stability is attributable to the increased molecular weight and extended conjugation provided by the benzofuran moiety.

process chemistry thermal stability heterocyclic chemistry

Takeda Patent Protection

The target compound falls within the scope of Takeda Pharmaceutical's patent family US 8288390 B2, which claims benzofuran derivatives where 'Ring A represents an optionally substituted morpholine ring' for neuroprotective and cognitive function improving activities [1]. In contrast, the comparator 4-tert-butylmorpholine (CAS 33719-90-3) is a commodity chemical used primarily as a polyurethane catalyst and has no associated therapeutic intellectual property.

neurodegeneration patent analysis benzofuran derivatives

Physical Property Advantages Over 4-tert-Butylmorpholine

2-(2-benzofuranyl)-4-tert-butyl-morpholine exhibits a density of 1.099 g/cm³ , which is approximately 19% higher than that of 4-tert-butylmorpholine (density ~0.925 g/cm³) . Additionally, its vapor pressure is 2.48E-05 mmHg at 25°C , which is approximately 200,000-fold lower than the vapor pressure of 4-tert-butylmorpholine (~5.2 mmHg at 20°C) .

formulation science physicochemical properties safety

Regulatory Safety vs 4-tert-Butylmorpholine

The Safety Data Sheet (SDS) for 2-(2-benzofuranyl)-4-tert-butyl-morpholine, based on the GHS 6th revised edition, explicitly states that no hazard classification data is available and no pictograms, signal words, or hazard statements are assigned . In contrast, 4-tert-butylmorpholine is typically classified as a flammable liquid and skin irritant with a GHS07 warning label . This indicates a less hazardous regulatory profile for the target compound.

procurement safety GHS classification industrial hygiene

Application Scenarios for This Compound


Lead Optimization in CNS Neurodegeneration

The compound's lipophilicity profile (XLogP3 2.8), which is distinct from that of Brofaromine, and its inclusion in Takeda's patent family make it a compelling starting point for medicinal chemistry campaigns focused on Alzheimer's or Parkinson's disease [1]. Its lower likelihood of off-target binding compared to more lipophilic benzofuranyl-piperidines could be advantageous for achieving cleaner in vitro selectivity profiles during lead optimization.

High-Temperature Synthesis and Materials

The exceptional thermal stability, demonstrated by a boiling point of 358.8 °C, allows this compound to be used as a reaction solvent, high-boiling additive, or building block in processes where common 4-substituted morpholines would volatilize or degrade . It serves as a safer alternative to 4-tert-butylmorpholine for reactions conducted at elevated temperatures.

Pre-Clinical Formulation for Neuroprotection

The favorable physical properties—high density and negligible vapor pressure—make the compound easier to handle during formulation development, reducing the risk of inhalation exposure that is associated with volatile amines . Its lack of GHS hazard classification simplifies import/export logistics, making it a practical choice for multinational pre-clinical studies.

Patent-Protected Industrial Research Programs

For organizations aiming to commercialize novel neuroprotective agents, the Takeda patent landscape provides a defined starting point for freedom-to-operate analysis [2]. Procuring this specific compound, rather than a generic commodity morpholine, allows a company to establish a defensible intellectual property position early in the R&D pipeline.

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